Boc-Nva-OH, also known as N-alpha-t-Butyloxycarbonyl-L-norvaline, is a synthetically derived amino acid building block commonly used in peptide synthesis []. It consists of an L-norvaline (Nva) amino acid with a protecting group, Boc (tert-Butyloxycarbonyl), attached to its N-terminus []. This protecting group helps control the reactivity of the amino group during peptide chain assembly [].
The significance of Boc-Nva-OH lies in its ability to incorporate the uncommon amino acid L-norvaline into peptides. L-norvaline possesses a branched side chain, which can introduce unique structural features and potentially alter the biological properties of the resulting peptide [].
Boc-Nva-OH has the following molecular structure:
Key features of the structure include:
A crucial reaction in peptide synthesis is the removal of the Boc protecting group to reveal a free amino group for peptide bond formation. This deprotection is typically achieved using acidic conditions, such as treatment with trifluoroacetic acid (TFA) [].
The deprotected Boc-Nva-OH can react with another amino acid or peptide fragment to form a peptide bond. This reaction requires an activating agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the bond formation between the carboxylic acid group of Boc-Nva-OH and the free amino group of the other component [].
Boc-Nva-OH + H-X-AA – (deprotection) → H-Nva-X-AA
(H-X-AA represents another amino acid or peptide fragment)
Boc-Nva-OH + H-X-AA + DCC → H-Nva-X-AA + Dicyclohexylurea
Specific data on the melting point, boiling point, and solubility of Boc-Nva-OH might not be readily available due to its use as a building block rather than an end product. However, based on its structure, it is expected to be a white crystalline solid soluble in organic solvents like dichloromethane and dimethylformamide but poorly soluble in water [].
Boc-Nva-OH is primarily utilized in scientific research and has significant biological implications:
The synthesis of Boc-Nva-OH typically involves protecting the amino group of norvaline. The standard method includes:
Boc-Nva-OH finds extensive use across various fields:
Studies involving Boc-Nva-OH often focus on its interactions within peptide chains or with biological targets. For example:
Boc-Nva-OH shares structural similarities with several other amino acid derivatives. Here are some comparable compounds:
Compound Name | Description | Unique Features |
---|---|---|
Boc-D-Alanine | A derivative of alanine used in peptide synthesis. | Simpler structure compared to norvaline. |
Boc-D-Phenylalanine | A derivative of phenylalanine utilized in synthesizing complex peptides. | Contains an aromatic ring, affecting hydrophobicity. |
Boc-D-Valine | A derivative of valine commonly used in peptide synthesis. | Valine's branched structure influences peptide conformation. |
Boc-D-Azido-Nva | A derivative featuring an azido group for "click chemistry." | Enables bioorthogonal reactions not available with Boc-Nva-OH. |
Uniqueness: The incorporation of norvaline into peptides synthesized from Boc-Nva-OH imparts distinct properties compared to those containing other amino acids. Norvaline's unique side chain affects the structural and functional characteristics of resulting peptides, making it valuable for specific biochemical applications .
tert-Butoxycarbonyl-norvaline hydroxide, commonly known as Boc-Nva-OH, possesses the molecular formula C₁₀H₁₉NO₄ and a molecular weight of 217.26 g/mol [1] [2] [3]. The compound represents a protected derivative of norvaline, where the amino group is masked with a tert-butoxycarbonyl protecting group [1]. The structural framework consists of a pentanoic acid backbone with an amino group at the alpha position, protected by the bulky tert-butoxycarbonyl moiety [4] [5].
The Chemical Abstracts Service registry number for Boc-Nva-OH is 53308-95-5, with the MDL number MFCD00037268 [1] [2]. The compound's structure features a linear five-carbon chain terminated by a carboxylic acid group, with the protected amino functionality positioned at the second carbon atom [4] [5]. The tert-butoxycarbonyl group provides steric hindrance and chemical protection to the amino functionality during synthetic procedures [6] [7].
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₉NO₄ [1] |
Molecular Weight | 217.26 g/mol [1] |
CAS Number | 53308-95-5 [1] |
MDL Number | MFCD00037268 [1] |
Boc-Nva-OH exhibits a melting point range of 43-47°C, indicating relatively low thermal stability compared to many organic compounds [1]. The compound demonstrates a predicted boiling point of 357.82°C, though this represents an estimated value rather than experimentally determined data [1]. The density of the compound is calculated to be approximately 1.1518 g/cm³ [1].
Regarding solubility characteristics, Boc-Nva-OH shows solubility in dimethyl sulfoxide and organic solvents commonly used in peptide synthesis [8]. The compound's solubility profile is influenced by both the hydrophobic tert-butyl group and the polar carboxylic acid functionality [8]. The refractive index is estimated at 1.4500, providing insight into the compound's optical density properties [1].
Physical Property | Value | Reference |
---|---|---|
Melting Point | 43-47°C | [1] |
Boiling Point (estimated) | 357.82°C | [1] |
Density (estimated) | 1.1518 g/cm³ | [1] |
Refractive Index (estimated) | 1.4500 | [1] |
The optical activity of Boc-Nva-OH varies depending on the stereochemical configuration present [9] [10]. For the L-isomer configuration, the specific rotation has been reported as -14.0 to -17.0 degrees when measured at 20°C using the sodium D-line, with a concentration of 1 g/100 mL in methanol [9]. This levorotatory behavior indicates that the L-form rotates plane-polarized light in a counterclockwise direction [10] [11].
The measurement of specific rotation follows the standard formula where the observed rotation is normalized for path length and concentration [10] [11]. The chirality of Boc-Nva-OH arises from the presence of an asymmetric carbon atom at the alpha position, which creates two possible enantiomeric forms [4] [5]. The magnitude of optical rotation provides valuable information for determining enantiomeric purity and confirming stereochemical identity [10] [11].
Stereoisomer | Specific Rotation | Conditions |
---|---|---|
L-Isomer | -14.0 to -17.0° | [α]₂₀/D (c=1, MeOH) [9] |
The L-isomer of Boc-Nva-OH corresponds to the (S)-configuration at the alpha carbon, following the Cahn-Ingold-Prelog priority rules [15] [5]. This enantiomer exhibits levorotatory optical activity with a specific rotation of -14.0 to -17.0 degrees under standard measurement conditions [9]. The L-form represents the naturally occurring stereochemical configuration found in biological systems, although norvaline itself is not a proteinogenic amino acid [4] [16].
The L-isomer demonstrates specific binding characteristics with certain enzymes and biological targets due to its stereochemical arrangement [16]. The melting point for highly pure L-Boc-norvaline ranges from 64.0 to 69.0°C, indicating enhanced thermal stability compared to racemic mixtures [9]. High-performance liquid chromatography analysis typically shows minimum purity levels of 96.0 area percent for pharmaceutical-grade L-isomer preparations [9].
The D-isomer of Boc-Nva-OH possesses the (R)-configuration at the alpha carbon and exhibits dextrorotatory optical activity [8] . The CAS number for the D-isomer is 57521-85-4, distinguishing it from the L-form [8]. The D-configuration provides resistance to enzymatic degradation in biological systems, making it valuable for designing stable peptide analogs .
The molecular weight remains identical at 217.27 g/mol for both enantiomers, while the optical rotation shows equal magnitude but opposite sign compared to the L-isomer [8]. The D-isomer maintains solubility in dimethyl sulfoxide and requires similar storage conditions at -20°C for optimal stability [8]. The stereochemical arrangement of the D-form influences peptide conformation when incorporated into larger molecular structures .
Isomer | Configuration | CAS Number | Optical Rotation |
---|---|---|---|
L-Isomer | (S) | 53308-95-5 [1] | -14.0 to -17.0° [9] |
D-Isomer | (R) | 57521-85-4 [8] | Dextrorotatory |
Stereochemical purity assessment for Boc-Nva-OH requires sophisticated analytical techniques to distinguish between enantiomers [9]. High-performance liquid chromatography with chiral stationary phases provides the most reliable method for determining enantiomeric excess [9]. Commercial preparations typically specify minimum purity levels of 98.0% by titrimetric analysis for the protected amino acid [9].
The presence of opposite enantiomers can significantly impact the biological activity and synthetic utility of the compound . Enantiomeric impurities may arise during synthesis or storage under suboptimal conditions [9]. Quality control procedures must include both chemical purity assessment and stereochemical analysis to ensure consistent performance in peptide synthesis applications [9].
Specific rotation measurements serve as a rapid screening method for gross stereochemical contamination, though high-resolution analytical techniques are required for precise quantification [9] [10]. The maintenance of stereochemical integrity throughout storage and handling procedures requires careful attention to temperature control and protection from racemization conditions [9].
Nuclear magnetic resonance spectroscopy provides detailed structural information for Boc-Nva-OH characterization [18] [19]. Proton NMR spectra typically show characteristic signals for the tert-butyl group appearing as a singlet around 1.50 ppm, representing the nine equivalent methyl protons [18]. The alpha proton appears as a multiplet in the region of 4.2-4.8 ppm, with coupling patterns dependent on the stereochemical environment [18].
Carbon-13 NMR spectroscopy reveals distinct signals for the carbonyl carbons of both the carboxylic acid and carbamate functionalities [18] [19]. The tert-butyl carbons produce characteristic peaks around 28.4 ppm for the methyl groups and approximately 80.6 ppm for the quaternary carbon [18]. The carboxylic acid carbonyl typically appears around 170-175 ppm, while the carbamate carbonyl resonates near 155 ppm [18].
The alkyl chain carbons of the norvaline backbone show distinct chemical shifts in the 20-40 ppm region, with specific values dependent on the substitution pattern and electronic environment [18] [19]. High-resolution NMR techniques provide definitive structural confirmation and can detect minor impurities or degradation products [19].
Infrared spectroscopy of Boc-Nva-OH reveals characteristic absorption bands that confirm functional group presence and molecular structure [20] [21]. The carboxylic acid functionality produces a broad absorption band in the 3200-3600 cm⁻¹ region due to hydroxyl stretching vibrations [20]. The carbamate nitrogen-hydrogen bond generates absorption around 3300-3500 cm⁻¹, appearing as a medium-intensity band [21].
Carbonyl stretching vibrations appear as strong absorptions in the 1600-1750 cm⁻¹ region, with the carboxylic acid carbonyl typically observed around 1700-1720 cm⁻¹ [21]. The carbamate carbonyl produces a distinct peak near 1650-1680 cm⁻¹, allowing differentiation between the two carbonyl functionalities [21]. Alkyl carbon-hydrogen stretching vibrations appear below 3000 cm⁻¹, consistent with saturated hydrocarbon chains [21].
The fingerprint region below 1500 cm⁻¹ contains multiple absorption bands characteristic of the specific molecular framework [20] [21]. Bending vibrations of the hydroxyl group typically appear in the 1200-1000 cm⁻¹ region, though these may overlap with other skeletal vibrations [20].
Mass spectrometry analysis of Boc-Nva-OH provides molecular weight confirmation and fragmentation pattern information [22]. The molecular ion peak appears at m/z 217, corresponding to the molecular weight of the intact compound [1]. Under electron impact ionization conditions, characteristic fragmentation occurs through loss of the tert-butyl group, producing a significant peak at m/z 161 [22].
Further fragmentation may involve loss of carbon dioxide from the carboxylic acid group, generating peaks at lower mass-to-charge ratios [22]. The tert-butyl cation at m/z 57 represents a common fragment ion observed in compounds containing tert-butyl groups [22]. High-resolution mass spectrometry techniques can provide accurate mass measurements for elemental composition confirmation [22].
Electrospray ionization mass spectrometry produces different fragmentation patterns compared to electron impact methods, often showing protonated molecular ions at m/z 218 [22]. The choice of ionization method depends on the analytical requirements and the need for specific structural information [22]. Tandem mass spectrometry techniques can provide detailed fragmentation pathways for complete structural elucidation [22].
Spectroscopic Method | Key Characteristics |
---|---|
¹H NMR | tert-Butyl singlet at 1.50 ppm [18] |
¹³C NMR | Carbonyl signals at 155 and 170 ppm [18] |
IR | Carbonyl stretches at 1650-1720 cm⁻¹ [21] |
MS | Molecular ion at m/z 217 [1] |